2-[(4-Fluorophenyl)methoxy]benzonitrile is an organic compound with the molecular formula CHFNO. This compound features a fluorine atom attached to a phenyl ring, which is further connected to a benzonitrile moiety via a methoxy linkage. The presence of the fluorine atom enhances the compound's chemical properties, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound is classified as an aromatic nitrile due to the presence of the benzonitrile group. It is primarily sourced from synthetic routes involving the reaction of specific precursors under controlled conditions. The compound has gained attention for its potential applications in drug development and as an intermediate in organic synthesis .
The synthesis of 2-[(4-Fluorophenyl)methoxy]benzonitrile typically involves a multi-step process:
On an industrial scale, adaptations may include continuous flow reactors to optimize production efficiency and product consistency .
The molecular structure of 2-[(4-Fluorophenyl)methoxy]benzonitrile can be represented as follows:
The structural formula can be depicted using SMILES notation as C1=CC=C(C=C1)C(=C(C#N)OC2=C(C=C(C=C2)F)C=O)
.
2-[(4-Fluorophenyl)methoxy]benzonitrile can undergo several types of chemical reactions:
2-[(4-Fluorophenyl)methoxy]benzonitrile has numerous applications across various scientific fields:
This compound exemplifies significant versatility, making it valuable for ongoing research and development in both academic and industrial settings.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8